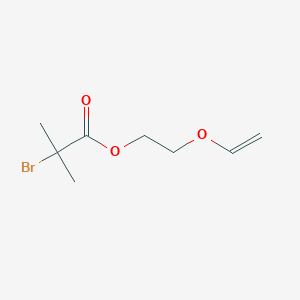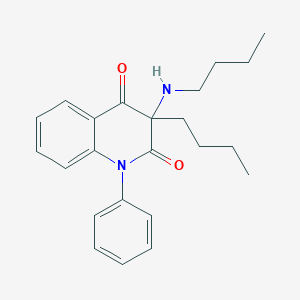
Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an azido group, a bromo-substituted furan ring, and a phenyl group, making it a versatile molecule for synthetic and analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as copper(I) iodide to facilitate the azidation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted furan compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate involves its interaction with molecular targets through its azido and bromo groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. The bromo group can participate in halogen bonding and electrophilic aromatic substitution reactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-azido-3-(4-chloro-5-phenylfuran-2-yl)prop-2-enoate
- Ethyl 2-azido-3-(4-fluoro-5-phenylfuran-2-yl)prop-2-enoate
- Ethyl 2-azido-3-(4-iodo-5-phenylfuran-2-yl)prop-2-enoate
Uniqueness
Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate is unique due to the presence of the bromo group, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it particularly valuable in specific synthetic and analytical applications .
Propriétés
Numéro CAS |
594815-17-5 |
|---|---|
Formule moléculaire |
C15H12BrN3O3 |
Poids moléculaire |
362.18 g/mol |
Nom IUPAC |
ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H12BrN3O3/c1-2-21-15(20)13(18-19-17)9-11-8-12(16)14(22-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Clé InChI |
YNLAAWZNSHRDCC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CC(=C(O1)C2=CC=CC=C2)Br)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


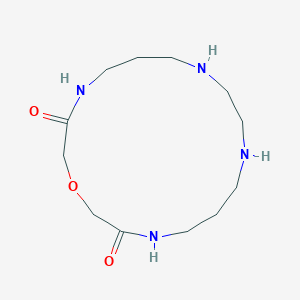
![1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine](/img/structure/B15166136.png)



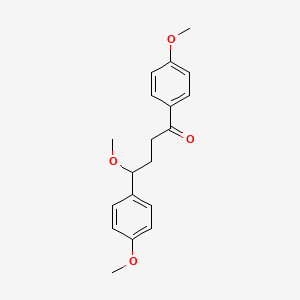
![4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol](/img/structure/B15166174.png)
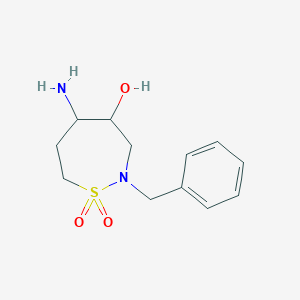
![N-[(2-Acetylhydrazinylidene)methyl]-N-methylglycine](/img/structure/B15166182.png)
![Acetamide,2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)-](/img/structure/B15166186.png)
![N'-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B15166192.png)
![5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B15166201.png)
